molecular formula C8H12N2O2 B1419774 Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate CAS No. 773136-70-2

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1419774
CAS No.: 773136-70-2
M. Wt: 168.19 g/mol
InChI Key: OCUDOHHJNZEDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with transporters such as ABC transporters can affect its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of pyrazole derivatives. One common method involves the reaction of 1,3,4-trimethylpyrazole with methyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, coatings, and agricultural chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
  • Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
  • Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

methyl 2,4,5-trimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUDOHHJNZEDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665313
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-70-2
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.